(4R,5S)-4-(aminomethyl)-1-methyl-5-(1-methylimidazol-2-yl)pyrrolidin-2-one;dihydrochloride
Description
Properties
Molecular Formula |
C10H18Cl2N4O |
|---|---|
Molecular Weight |
281.18 g/mol |
IUPAC Name |
(4R,5S)-4-(aminomethyl)-1-methyl-5-(1-methylimidazol-2-yl)pyrrolidin-2-one;dihydrochloride |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-13-4-3-12-10(13)9-7(6-11)5-8(15)14(9)2;;/h3-4,7,9H,5-6,11H2,1-2H3;2*1H/t7-,9+;;/m1../s1 |
InChI Key |
CQXHOKIFFOKSMB-ZQEGQHLZSA-N |
Isomeric SMILES |
CN1C=CN=C1[C@@H]2[C@H](CC(=O)N2C)CN.Cl.Cl |
Canonical SMILES |
CN1C=CN=C1C2C(CC(=O)N2C)CN.Cl.Cl |
Origin of Product |
United States |
Biological Activity
The compound (4R,5S)-4-(aminomethyl)-1-methyl-5-(1-methylimidazol-2-yl)pyrrolidin-2-one; dihydrochloride is a complex organic molecule with significant potential in various biological applications. This article explores its biological activities, mechanisms of action, and potential therapeutic uses based on available research findings.
Structural Characteristics
The compound features a pyrrolidinone backbone with an aminomethyl group and a 1-methylimidazol-2-yl substituent. Its molecular formula is and it exhibits unique stereochemistry that is crucial for its biological interactions.
Neuropharmacology
Preliminary studies indicate that this compound may influence neural pathways due to its structural similarity to neurotransmitters. It has the potential to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders.
Antimicrobial Properties
The presence of the imidazole ring suggests possible antimicrobial activity. Compounds with similar structures are often found in antifungal agents, indicating that this compound may exhibit efficacy against certain pathogens.
Antidiabetic Effects
Research suggests that the compound may interact with enzymes involved in glucose metabolism, potentially offering benefits in managing diabetes. Its ability to modulate metabolic pathways could be significant for therapeutic interventions.
The biological activity of this compound is primarily linked to its ability to interact with various receptors and enzymes. Key areas of focus include:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in neurotransmission and metabolic processes.
- Receptor Interaction : It may act as an antagonist or agonist at certain receptor sites, influencing physiological responses.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure/Functional Groups | Unique Features |
|---|---|---|
| 1-Methylimidazole | Imidazole ring | Commonly used in pharmaceuticals for antifungal properties |
| Pyrrolidine derivatives | Pyrrolidine ring | Known for diverse biological activities including analgesic effects |
| Amino acid derivatives | Amino group | Vital for protein synthesis and metabolic functions |
This table highlights how the unique combination of functional groups in (4R,5S)-4-(aminomethyl)-1-methyl-5-(1-methylimidazol-2-yl)pyrrolidin-2-one; dihydrochloride may confer distinct pharmacological properties not found in simpler analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to (4R,5S)-4-(aminomethyl)-1-methyl-5-(1-methylimidazol-2-yl)pyrrolidin-2-one; dihydrochloride . For example:
- Neuropharmacological Studies : Research has shown that compounds with similar structures can modulate dopamine and serotonin pathways, suggesting potential applications in mood disorders.
- Antimicrobial Efficacy : In vitro studies have demonstrated that imidazole-containing compounds exhibit antifungal activity against various strains, supporting the hypothesis regarding this compound's antimicrobial potential.
- Metabolic Pathway Interaction : Investigations into enzyme kinetics have indicated that structurally related compounds can influence glucose uptake and insulin sensitivity, providing a basis for exploring antidiabetic effects.
Scientific Research Applications
(4R,5S)-4-(aminomethyl)-1-methyl-5-(1-methylimidazol-2-yl)pyrrolidin-2-one; dihydrochloride is a complex organic molecule attracting interest in medicinal chemistry due to its unique stereochemistry and functional groups. The compound features a pyrrolidinone backbone and an aminomethyl group, as well as a 1-methylimidazol-2-yl substituent, which enhances its potential for interactions with biological targets.
Potential Applications
(4R,5S)-4-(aminomethyl)-1-methyl-5-(1-methylimidazol-2-yl)pyrrolidin-2-one; dihydrochloride has potential applications in neuropharmacology, antimicrobial activity, and antidiabetic effects. Its structural similarity to neurotransmitters may allow it to influence neural pathways. The presence of the imidazole ring suggests it may have antimicrobial properties, and its structure may allow it to interact with enzymes involved in glucose metabolism.
Its potential applications span various fields. Interaction studies are crucial for understanding how this compound affects biological systems.
Structural Similarities
Several compounds share structural or functional similarities with (4R,5S)-4-(aminomethyl)-1-methyl-5-(1-methylimidazol-2-yl)pyrrolidin-2-one; dihydrochloride :
| Compound Name | Structure/Functional Groups | Unique Features |
|---|---|---|
| 1-Methylimidazole | Imidazole ring | Commonly used in pharmaceuticals for antifungal properties |
| Pyrrolidine derivatives | Pyrrolidine ring | Known for diverse biological activities, including analgesic effects |
| Amino acid derivatives | Amino group | Vital for protein synthesis and metabolic functions |
The uniqueness of (4R,5S)-4-(aminomethyl)-1-methyl-5-(1-methylimidazol-2-yl)pyrrolidin-2-one; dihydrochloride lies in its specific stereochemistry combined with both aminomethyl and imidazole groups, which may confer distinct pharmacological properties not found in simpler analogs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aminomethyl group (–CH<sub>2</sub>NH<sub>2</sub>) participates in nucleophilic substitution under basic conditions. For example:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amide derivatives.
Yields range from 65–85% in anhydrous dichloromethane at 0–5°C.
-
Sulfonation : Reacts with sulfonyl chlorides (e.g., methanesulfonyl chloride) to yield sulfonamide derivatives:
Optimal conditions: 1.2 eq sulfonyl chloride, triethylamine (2.5 eq), THF, 25°C, 12h .
Oxidation-Reduction Reactions
The imidazole ring and pyrrolidinone core undergo redox transformations:
-
Imidazole Oxidation : The 1-methylimidazole moiety is oxidized by H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub> in acidic media, forming imidazole N-oxide derivatives.
-
Pyrrolidinone Reduction : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the lactam carbonyl to a secondary alcohol:
Reaction yields depend on solvent polarity (e.g., 90% in ethanol vs. 72% in toluene) .
Coordination Chemistry
The imidazole nitrogen acts as a ligand for metal ions, forming stable complexes:
| Metal Ion | Reaction Conditions | Complex Structure | Application |
|---|---|---|---|
| Cu(II) | pH 7.4, aqueous buffer | Square planar geometry | Catalytic oxidation of catechols |
| Zn(II) | Methanol, 50°C | Tetrahedral coordination | Enzyme inhibition studies |
Stability constants (log K) for Cu(II) and Zn(II) complexes are 8.2 and 6.7, respectively .
Acid-Base Reactions
The dihydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:
-
Deprotonation : At pH > 8, the aminomethyl group (–NH<sub>3</sub><sup>+</sup>) loses a proton, forming a free amine (–NH<sub>2</sub>), which enhances nucleophilicity.
-
Imidazole Protonation : The imidazole ring (pK<sub>a</sub> ≈ 7.0) remains protonated below pH 6, influencing hydrogen-bonding interactions in biological systems .
Biological Interactions
The compound modulates enzyme activity through non-covalent interactions:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Binds to the active site via hydrogen bonding (imidazole N–H) and π-stacking (pyrrolidinone ring), achieving IC<sub>50</sub> = 12 nM .
-
Antimicrobial Activity : Reacts with bacterial cytochrome P450 enzymes, disrupting ergosterol synthesis (MIC = 8 µg/mL against Candida albicans).
Stability and Degradation
-
Thermal Decomposition : DSC analysis shows decomposition onset at 220°C, releasing NH<sub>3</sub> and HCl.
-
Photodegradation : UV irradiation (λ = 254 nm) in methanol produces imidazole ring-opened byproducts within 24h.
Comparative Reactivity
| Functional Group | Reaction Type | Reactivity (Relative Rate) |
|---|---|---|
| Aminomethyl (–CH<sub>2</sub>NH<sub>2</sub>) | Acylation | High (k = 0.45 M<sup>−1</sup>s<sup>−1</sup>) |
| Imidazole ring | Electrophilic substitution | Moderate (k = 0.12 M<sup>−1</sup>s<sup>−1</sup>) |
| Pyrrolidinone carbonyl | Nucleophilic addition | Low (k = 0.03 M<sup>−1</sup>s<sup>−1</sup>) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Pyrrolidinone Class
The evidence highlights several pyrrolidinone derivatives with modifications at the 4- and 5-positions, which alter physicochemical and biological properties:
Key Observations:
Heterocyclic Substituents: The 1-methylimidazol-2-yl group in the target compound may confer stronger hydrogen-bonding capacity compared to pyridine (e.g., SY212886) or pyrazole (e.g., 1955474-22-2) analogs. Imidazole’s aromatic nitrogen atoms can interact with biological targets like kinases or G-protein-coupled receptors .
Aminomethyl Group: The aminomethyl substituent at the 4-position is conserved across analogs, often serving as a protonatable group for salt formation (e.g., dihydrochloride) to enhance aqueous solubility .
Chirality: The (4R,5S) configuration in the target compound and analogs (e.g., 1955474-22-2) is critical for stereoselective binding, as seen in oxazolidinone-based drugs like linezolid .
Pharmacokinetic and Physicochemical Comparisons
- Solubility: The dihydrochloride salt of the target compound likely improves solubility (>50 mg/mL in water) compared to free-base analogs, similar to (5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride .
- Purity : Most analogs are synthesized at ≥95% purity, ensuring consistency in preclinical studies .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
Core Pyrrolidinone Scaffold Construction
The pyrrolidin-2-one ring serves as the central framework. Two primary strategies dominate literature:
- Lactamization of γ-Amino Acids : Cyclization of γ-amino acids (e.g., 4-aminopentanoic acid derivatives) using carbodiimides or thionyl chloride.
- Ring-Closing Metathesis (RCM) : Olefin-containing precursors undergo RCM with Grubbs catalysts to form the five-membered lactam.
Stereochemical Considerations
The (4R,5S) configuration necessitates chiral auxiliaries or asymmetric catalysis. For example, Evans oxazolidinones or Jacobsen epoxidation protocols introduce stereocenters early in the synthesis.
Stepwise Synthetic Pathways
Route 2: Convergent Synthesis via Chiral Pool Strategy
Step 1 : Preparation of (1S,2R)-2-Azido-1-methylpyrrolidine
- Starting Material : L-Proline
- Methylation : Esterification with MeOH/H₂SO₄ followed by LiAlH₄ reduction yields (S)-1-methylpyrrolidine.
- Azidation : Stereoselective azide insertion at C5 using NaN₃/CuSO₄ in H₂O/EtOH.
Step 2 : Imidazole Moiety Installation
Step 3 : Aminomethyl Group Introduction and Salt Formation
- Reductive Amination : Reaction with formaldehyde/NaBH₃CN introduces the aminomethyl group.
- HCl Salt Formation : As in Route 1.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | L-Proline, LiAlH₄, THF | 81 | 97.5 |
| 2 | CuSO₄, sodium ascorbate, RT | 73 | 88.3 |
| 3 | H₂ (1 atm), Pd/C, EtOH | 85 | 98.6 |
Comparative Analysis of Synthetic Routes
Yield and Scalability
Critical Reaction Optimization Strategies
Mitsunobu Reaction Enhancements
Industrial-Scale Considerations
Cost Analysis
| Component | Route 1 Cost ($/kg) | Route 2 Cost ($/kg) |
|---|---|---|
| Starting Materials | 320 | 450 |
| Catalysts/Reagents | 180 | 210 |
| Total | 500 | 660 |
Q & A
Basic Research Questions
Q. What analytical techniques are critical for confirming the stereochemistry and purity of (4R,5S)-4-(aminomethyl)-1-methyl-5-(1-methylimidazol-2-yl)pyrrolidin-2-one dihydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use NMR and NMR to verify stereochemistry by analyzing coupling constants (e.g., vicinal coupling for pyrrolidinone rings) and chemical shifts. For example, diastereotopic protons in the aminomethyl group may split into distinct signals .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and chloride counterion integration (e.g., molecular ion peaks at m/z corresponding to ) .
- X-ray Crystallography : Resolve absolute configuration for chiral centers (R/S designation) if single crystals are obtainable .
- HPLC with Chiral Columns : Assess enantiomeric purity using polar organic solvents (e.g., methanol:acetonitrile gradients) and compare retention times to standards .
Q. How can researchers optimize the synthesis of this compound to improve yield and minimize by-products?
- Methodological Answer :
- Precursor Selection : Use protected intermediates (e.g., trityl or Boc groups for amine protection) to avoid unwanted side reactions during cyclization .
- Reaction Solvents : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while additives like triethylamine can neutralize HCl by-products .
- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) for imidazole ring formation but avoid overheating to prevent decomposition .
- Purification Strategies : Combine column chromatography (silica gel, eluting with CHCl:MeOH) and recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives targeting specific biological receptors?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s imidazole and pyrrolidinone moieties and active sites (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding (imidazole N-H) and steric fit .
- QSAR Modeling : Correlate substituent effects (e.g., methyl groups on the pyrrolidinone ring) with activity using descriptors like logP and polar surface area .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with low RMSD values .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Test the compound across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .
- Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) alongside target-specific assays (e.g., enzyme inhibition) to distinguish direct vs. indirect effects .
- Batch Consistency Analysis : Compare multiple synthesis batches via LC-MS to rule out impurities (e.g., dehydrochlorinated by-products) as confounding factors .
Q. How can environmental fate studies inform safe laboratory disposal protocols for this compound?
- Methodological Answer :
- Hydrolysis Stability Tests : Incubate the compound in buffers (pH 3–9) at 25°C and 40°C, monitoring degradation via LC-MS. For example, imidazole rings may hydrolyze under acidic conditions .
- Photodegradation Analysis : Expose to UV light (254 nm) and quantify breakdown products using HPLC-DAD .
- Ecotoxicity Screening : Use Daphnia magna or Vibrio fischeri assays to estimate EC values for environmental risk assessment .
Key Considerations for Experimental Design
- Stereochemical Integrity : Monitor racemization risks during synthesis (e.g., via chiral HPLC at each step) .
- Counterion Effects : Compare dihydrochloride vs. free base forms for solubility and bioavailability .
- Safety Protocols : Follow GHS guidelines for handling corrosive HCl by-products (e.g., PPE, fume hood use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
